L-Leucic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Substrates for Organic Synthesis

Due to its functional groups (a carboxylic acid and a hydroxyl group), L-Leucic acid possesses some reactivity that could be valuable in organic synthesis. Researchers have explored its use as a starting material for the creation of more complex molecules. However, current literature suggests limited success in this area [].

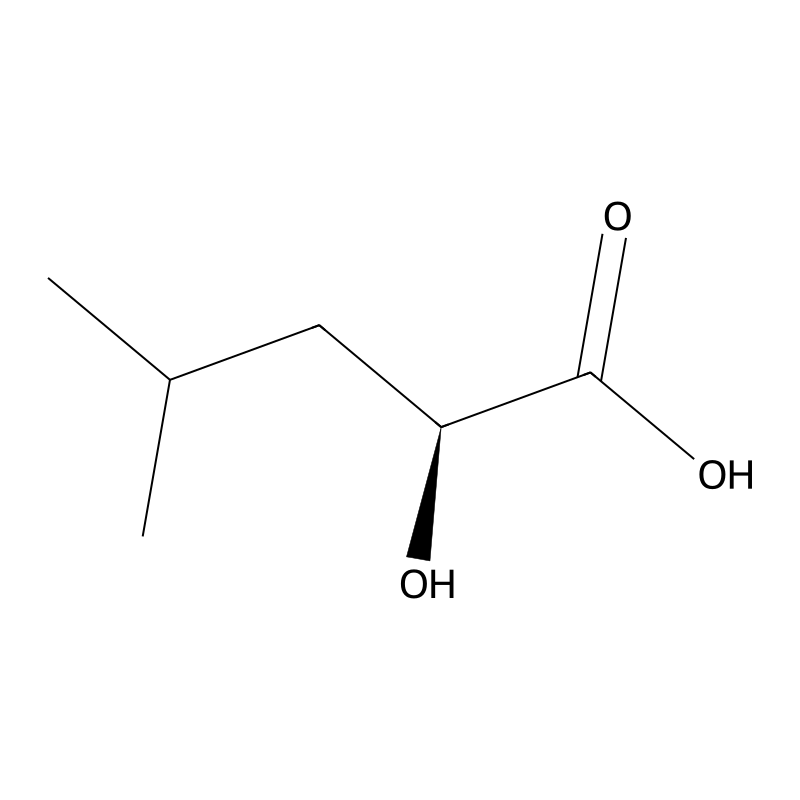

L-Leucic acid, also known as 2-hydroxyisocaproic acid, is a metabolite derived from the branched-chain amino acid leucine. It is classified as a hydroxy acid and is notable for its role in muscle metabolism. L-Leucic acid has garnered attention for its potential benefits in promoting muscle growth and recovery, particularly in the context of exercise and rehabilitation from muscle atrophy. This compound is also recognized for its fungicidal properties and has been shown to exhibit anti-inflammatory activities .

The exact mechanism by which L-leucic acid potentially promotes muscle growth is not fully understood. However, some theories suggest it might stimulate protein synthesis pathways similar to L-leucine [].

L-leucic acid's antifungal activity may be due to its ability to disrupt fungal cell membranes or interfere with their metabolic processes, but the specific mechanism requires further investigation [].

Research indicates that L-Leucic acid plays a significant role in enhancing protein synthesis and promoting muscle mass. In animal studies, particularly with rats recovering from induced muscle atrophy, L-Leucic acid has been shown to stimulate muscle growth effectively . Moreover, its anti-inflammatory properties suggest potential therapeutic applications in conditions characterized by inflammation .

L-Leucic acid can be synthesized through several methods:

- Metabolic Pathway: It is naturally produced from the metabolism of leucine.

- Chemical Synthesis: Laboratory synthesis can involve the hydrolysis of specific esters or the reduction of corresponding keto acids.

- Biotechnological Approaches: Microbial fermentation processes have also been explored for the production of L-Leucic acid using specific strains capable of metabolizing branched-chain amino acids .

L-Leucic acid has various applications:

- Nutritional Supplements: It is commonly marketed as a dietary supplement aimed at enhancing muscle growth and recovery.

- Pharmaceuticals: Due to its biological activities, it may be investigated for use in anti-inflammatory drugs or other therapeutic agents.

- Agriculture: Its fungicidal properties suggest potential applications in crop protection .

Studies on L-Leucic acid interactions indicate that it may enhance the effects of other amino acids and supplements when used concurrently. Its role in protein synthesis suggests synergistic effects with other branched-chain amino acids, potentially leading to improved outcomes in muscle recovery and performance . Further research is needed to fully understand its interactions with other compounds.

L-Leucic acid shares similarities with several other compounds derived from branched-chain amino acids. Below is a comparison highlighting its unique characteristics:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Leucine | Branched-chain amino acid | Precursor to L-Leucic acid; essential amino acid. |

| 2-Hydroxyisovaleric acid | Hydroxycarboxylic acid | Related but shorter carbon chain; less studied. |

| L-Valine | Branched-chain amino acid | Another essential amino acid; different metabolic pathway. |

| L-Isoleucine | Branched-chain amino acid | Similar structure; involved in energy metabolism. |

L-Leucic acid's distinct position as a metabolite specifically linked to leucine metabolism sets it apart from these compounds, emphasizing its unique role in muscle physiology and potential therapeutic applications .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

2: Lee HS, Lee C. Structural analysis of a new cytotoxic demethylated analogue of neo-N-methylsansalvamide with a different peptide sequence produced by Fusarium solani isolated from potato. J Agric Food Chem. 2012 May 2;60(17):4342-7. doi: 10.1021/jf205217v. Epub 2012 Apr 18. PubMed PMID: 22502643.

3: Chiou AJ, Ong GT, Wang KT, Chiou SH, Wu SH. Conformational study of two linear hexapeptides by two-dimensional NMR and computer-simulated modeling: implication for peptide cyclization in solution. Biochem Biophys Res Commun. 1996 Feb 15;219(2):572-9. PubMed PMID: 8605029.

4: Otsuka H, Floss HG. Steric course of the rhodium-catalyzed decarbonylation of chiral 4-methyl-[1-3H,2-2H1]pentanal. Z Naturforsch C. 1987 Apr;42(4):449-54. PubMed PMID: 2955591.